Simeprevir - 923604-59-5

Simeprevir

Catalog Number: EVT-468131
CAS Number: 923604-59-5
Molecular Formula: C38H47N5O7S2
Molecular Weight: 749.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Simeprevir (formerly TMC435) is a macrocyclic NS3/4A hepatitis C virus (HCV) protease inhibitor. [] It exhibits potent activity against genotypes 1, 2, 4, 5, and 6 of HCV. [] Simeprevir plays a crucial role in scientific research as a valuable tool for studying HCV replication and exploring new antiviral strategies.

Synthesis Analysis

While the provided papers do not offer a detailed synthesis pathway for Simeprevir, a paper focuses on the analysis of its degradation products. [] This study utilizes flash chromatography to isolate Simeprevir degradation products, suggesting that similar techniques might be involved in its synthesis.

Chemical Reactions Analysis

The study on Simeprevir degradation [] sheds light on its chemical reactivity. Simeprevir is found to degrade under acidic and oxidative conditions, but remains stable under thermal and alkaline conditions. [] This information is crucial for understanding the molecule's stability and potential reaction pathways.

Mechanism of Action

Simeprevir functions by binding to the NS3/4A protease of HCV, a key enzyme essential for viral replication. [] By inhibiting this protease, Simeprevir disrupts the viral life cycle, thereby reducing viral load and preventing further infection. [, ]

Applications
  • Understanding HCV Resistance Mechanisms: Studies have extensively investigated the development of Simeprevir resistance in various HCV genotypes. [, , , , ] By analyzing the emergence of resistance-associated substitutions (RAS), researchers gain a deeper understanding of viral adaptation and inform the design of more effective antiviral strategies.
  • Evaluating Treatment Efficacy in Special Populations: Research has explored the use of Simeprevir in patients with HIV co-infection, [] those who have undergone liver transplantation, [] and individuals with gastric bypass surgery. [] These studies contribute to tailoring treatment regimens for specific patient populations and improving overall treatment outcomes.
  • Predicting Treatment Response: Research has identified potential predictors of treatment response to Simeprevir-containing regimens, such as IL28B genotype and the presence of cirrhosis. [, , ] This knowledge aids in selecting appropriate treatment strategies for individual patients and optimizing resource allocation.
  • Drug Repurposing: A recent study investigated the potential of repurposing Simeprevir as an antileishmanial agent. [] This research highlights the versatility of Simeprevir and its potential for broader therapeutic applications beyond HCV.
Future Directions
  • Interferon-Free Regimens: Exploring the efficacy and safety of Simeprevir in combination with other direct-acting antivirals without interferon. [, , ] This approach aims to simplify treatment, reduce side effects, and improve patient compliance.
  • Overcoming Resistance: Investigating strategies to circumvent or manage the emergence of Simeprevir resistance. [, , ] This may involve developing new antiviral agents with distinct resistance profiles or exploring combination therapies that target multiple viral proteins.
  • Expanding Applications: Further exploring the potential of repurposing Simeprevir for other diseases, building upon the initial findings in leishmaniasis. [] This direction could unlock novel therapeutic avenues and maximize the impact of this valuable molecule.

Sofosbuvir

    Compound Description: Sofosbuvir is a direct-acting antiviral agent that targets the HCV NS5B RNA-dependent RNA polymerase, a key enzyme involved in HCV replication. It is a nucleotide analog inhibitor that acts as a chain terminator, preventing further viral RNA synthesis [, , ].

    Relevance: Sofosbuvir is frequently studied in combination with simeprevir due to their synergistic antiviral effects [, , , , , , , , , , , , , , , , , ]. The combination of these two drugs, often with ribavirin, has demonstrated high efficacy and improved safety profiles compared to interferon-based regimens [, ].

Ledipasvir

    Compound Description: Ledipasvir is another direct-acting antiviral agent that acts on the HCV NS5A protein, a key component of the viral replication complex [, , ].

    Relevance: Similar to sofosbuvir, ledipasvir is investigated in combination regimens with simeprevir, particularly for treating HCV genotype 1 infections [, ]. These combinations aim to enhance efficacy and potentially shorten treatment duration.

Daclatasvir

    Compound Description: Daclatasvir is a potent inhibitor of the HCV NS5A protein, similar to ledipasvir, disrupting viral replication by interfering with NS5A's multiple functions in the viral life cycle [, , , ].

    Relevance: Daclatasvir is explored in combination regimens alongside simeprevir and sofosbuvir as an all-oral, interferon-free treatment option for chronic HCV infection [, ]. This combination demonstrates promising efficacy and improved tolerability.

Paritaprevir

    Compound Description: Paritaprevir is a direct-acting antiviral agent that targets the HCV NS3/4A protease, similar to simeprevir [].

    Relevance: While both are protease inhibitors, paritaprevir is often combined with other direct-acting antivirals like ombitasvir and dasabuvir, forming a regimen known as Viekira Pak, for treating HCV genotype 1 infection []. This combination offers a treatment alternative to simeprevir-based therapies.

Ombitasvir

    Compound Description: Ombitasvir is a direct-acting antiviral agent that inhibits the HCV NS5A protein, much like ledipasvir and daclatasvir, blocking viral replication by interfering with NS5A's essential role [].

    Relevance: Ombitasvir is often combined with paritaprevir and dasabuvir in the Viekira Pak regimen for HCV genotype 1 infection []. This combination provides another interferon-free option for HCV treatment, distinct from simeprevir-containing regimens.

Dasabuvir

    Compound Description: Dasabuvir is a non-nucleoside inhibitor of the HCV NS5B polymerase, disrupting HCV replication by targeting a different site on the polymerase enzyme compared to sofosbuvir [].

    Relevance: Dasabuvir is included in the Viekira Pak regimen along with paritaprevir and ombitasvir as a treatment option for HCV genotype 1 infection []. This combination offers an alternative to interferon-based therapies and those including simeprevir.

Grazoprevir

    Compound Description: Grazoprevir is a direct-acting antiviral agent that inhibits the HCV NS3/4A protease, similar to simeprevir and paritaprevir [].

    Relevance: Grazoprevir is typically combined with elbasvir as an all-oral, once-daily regimen for treating chronic HCV infection []. This combination provides a treatment option distinct from simeprevir-based regimens.

Elbasvir

    Compound Description: Elbasvir is a direct-acting antiviral agent that targets the HCV NS5A protein, like ledipasvir, daclatasvir, and ombitasvir, hindering viral replication by disrupting NS5A's essential functions [].

    Relevance: Elbasvir is often combined with grazoprevir for treating chronic HCV infection []. This combination offers an alternative treatment approach to regimens containing simeprevir.

Telaprevir

    Compound Description: Telaprevir is a first-generation HCV NS3/4A protease inhibitor [, , ].

Boceprevir

    Compound Description: Boceprevir, similar to telaprevir, is a first-generation HCV NS3/4A protease inhibitor [, ].

    Relevance: Both boceprevir and telaprevir were significant advancements in HCV treatment, but simeprevir offers advantages in terms of efficacy, safety, and once-daily dosing compared to these earlier protease inhibitors [, ].

Peginterferon alfa

    Compound Description: Peginterferon alfa is a long-acting form of interferon, a naturally occurring cytokine that exerts antiviral effects by modulating the immune response against viral infections [, , , , , , , , , , , , , , , ].

Ribavirin

    Compound Description: Ribavirin is a nucleoside analog with antiviral activity against a broad range of viruses, including HCV [, , , , , , , , , , , , , , , , , , , , , , , ]. Its mechanism of action against HCV is not fully understood but involves interfering with viral RNA synthesis and other viral processes.

GS-331007

    Compound Description: GS-331007 is the pharmacologically active metabolite of sofosbuvir, responsible for its antiviral activity against HCV [].

    Relevance: Understanding the pharmacokinetic properties of GS-331007 is crucial in evaluating the efficacy and safety of sofosbuvir, particularly when used in combination with other direct-acting antivirals like simeprevir [].

Properties

CAS Number

923604-59-5

Product Name

Simeprevir

IUPAC Name

(4S)-N-cyclopropylsulfonyl-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxamide

Molecular Formula

C38H47N5O7S2

Molecular Weight

749.9 g/mol

InChI

InChI=1S/C38H47N5O7S2/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H,41,44)(H,42,46)/t23?,24?,27?,28?,38-/m0/s1

InChI Key

JTZZSQYMACOLNN-ZMKZURCUSA-N

SMILES

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC

Solubility

Insoluble
Practically insoluble in water over a wide pH range
Practically insoluble in propylene glycol; very slightly soluble in ethanol; slightly soluble in acetone. Soluble in dichloromethane; freely soluble in some organic solvents

Synonyms

435, TMC
435350, TMC
N-(17-(2-(4-isopropylthiazole-2-yl)-7-methoxy-8-methylquinolin-4-yloxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo(13.3.0.04,6)octadec-7-ene-4-carbonyl)(cyclopropyl)sulfonamide
Olysio
simeprevir
TMC 435
TMC 435350
TMC-435
TMC-435350
TMC435
TMC435350

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC

Isomeric SMILES

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5C[C@@]5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.